Fmoc-l-thyroxine

Description

BenchChem offers high-quality Fmoc-l-thyroxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-l-thyroxine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

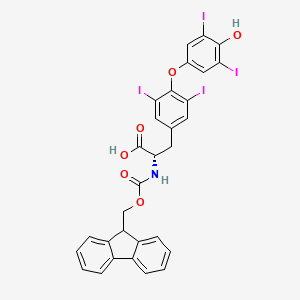

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21I4NO6/c31-22-12-16(13-23(32)27(22)36)41-28-24(33)9-15(10-25(28)34)11-26(29(37)38)35-30(39)40-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21,26,36H,11,14H2,(H,35,39)(H,37,38)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGNSLHQIJXLGJ-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21I4NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

999.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-Thyroxine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-thyroxine is the N-fluorenylmethyloxycarbonyl (Fmoc) protected form of L-thyroxine, the synthetic levo-isomer of the thyroid hormone thyroxine (T4). The introduction of the Fmoc protecting group to the alpha-amino functionality of L-thyroxine renders it a crucial building block for solid-phase peptide synthesis (SPPS). This modification allows for the site-specific incorporation of the thyroxine moiety into peptide chains, enabling the development of novel thyromimetics, targeted hormone delivery systems, and tools for studying thyroid hormone receptor interactions. This guide provides an in-depth overview of the synthesis, characterization, and applications of Fmoc-L-thyroxine, complete with detailed experimental protocols and data.

Core Concepts

L-thyroxine, produced by the thyroid gland, is essential for regulating metabolism, growth, and development.[1] Its synthetic counterpart is a widely prescribed medication for hypothyroidism.[2] The Fmoc protecting group is a base-labile protecting group widely used in peptide synthesis. Its stability under acidic conditions and facile removal with a mild base, such as piperidine, allows for the stepwise and controlled assembly of peptide chains.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of L-thyroxine and the calculated properties for Fmoc-L-thyroxine is presented in Table 1.

| Property | L-Thyroxine | Fmoc-L-Thyroxine |

| Molecular Formula | C₁₅H₁₁I₄NO₄ | C₃₀H₂₁I₄NO₆ |

| Molecular Weight | 776.87 g/mol | 999.11 g/mol [5] |

| Appearance | White to light brownish-yellow crystalline powder | Expected to be a white to off-white solid |

| Solubility | Practically insoluble in water; soluble in alkaline solutions | Expected to be soluble in organic solvents like DMF, DMSO, and NMP |

| Melting Point | 231-236 °C (decomposes) | Not reported |

Synthesis of Fmoc-L-Thyroxine

The synthesis of Fmoc-L-thyroxine can be approached by the direct Fmoc protection of L-thyroxine. Due to the presence of the phenolic hydroxyl group on the outer ring of thyroxine, a protection strategy for this group may be necessary to avoid side reactions, although Fmoc protection of the alpha-amino group can often be achieved with high selectivity under carefully controlled conditions.

Experimental Protocol: Fmoc Protection of L-Thyroxine

Materials:

-

L-Thyroxine

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Suspend L-thyroxine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Addition of Fmoc Reagent: To the stirred suspension, add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield Fmoc-L-thyroxine as a solid.

-

Characterization of Fmoc-L-Thyroxine

The successful synthesis of Fmoc-L-thyroxine can be confirmed through various analytical techniques. Expected analytical data based on the structure and data from L-thyroxine are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (δ) in DMSO-d₆ |

| ¹H NMR | Aromatic protons of thyroxine rings: ~6.5-7.8 ppm; Aromatic protons of Fmoc group: ~7.3-7.9 ppm; CH and CH₂ protons of Fmoc group: ~4.2-4.4 ppm; α-CH of thyroxine: ~4.0-4.5 ppm; β-CH₂ of thyroxine: ~2.8-3.2 ppm; NH proton: ~7.5-8.5 ppm (doublet) |

| ¹³C NMR | Carbonyl carbons (Fmoc and carboxyl): ~156 and ~173 ppm; Aromatic carbons: ~90-155 ppm; Aliphatic carbons of Fmoc and thyroxine: ~30-70 ppm |

Note: The provided chemical shifts for L-thyroxine in DMSO-d6 are H-1 (7.83 ppm, 2H), H-2 (7.14 ppm, 2H), H-3 (3.48 ppm, 1H), and H-4 and 5 (3.14 ppm, 1H; 2.83 ppm, 1H).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of Fmoc-L-thyroxine.

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺: 1000.11; [M+Na]⁺: 1022.09 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized Fmoc-L-thyroxine.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) |

| Detection | UV at 254 nm and 301 nm (for the Fmoc group) |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-thyroxine is primarily used as a building block in Fmoc-based SPPS to incorporate L-thyroxine into a peptide sequence.[3]

Experimental Protocol: Incorporation of Fmoc-L-Thyroxine into a Peptide Chain

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-L-thyroxine

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

DMF

-

DCM (Dichloromethane)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Coupling of Fmoc-L-thyroxine:

-

Pre-activate Fmoc-L-thyroxine (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.

-

Add the activated Fmoc-L-thyroxine solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. The completion of the reaction can be monitored by a ninhydrin test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

Fmoc-L-thyroxine is an indispensable reagent for the synthesis of peptides containing the thyroxine moiety. Its use in standard Fmoc-based solid-phase peptide synthesis protocols allows for the precise and efficient incorporation of this critical hormone into custom peptide sequences. This capability opens up vast possibilities for the design and synthesis of novel therapeutic agents and research tools aimed at understanding and modulating thyroid hormone function. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

In-Depth Technical Guide to Fmoc-L-Thyroxine: Synthesis, Application, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-L-thyroxine, a critical reagent in the fields of peptide chemistry and endocrinology. This document details its molecular characteristics, synthesis, and applications, with a focus on its use in solid-phase peptide synthesis (SPPS) for the development of novel thyromimetics and research tools. Experimental protocols and quantitative data are presented to assist researchers in its effective utilization.

Core Properties of Fmoc-L-Thyroxine

Fmoc-L-thyroxine is the L-thyroxine molecule with its alpha-amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This reversible protection is key to its application in peptide synthesis.

Molecular Structure and Weight

The Fmoc group is attached to the nitrogen atom of the alanine side chain of L-thyroxine.

Table 1: Molecular Properties of Fmoc-L-Thyroxine

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₁I₄NO₆ | N/A |

| Molecular Weight | 999.1 g/mol | [1] |

| CAS Number | 151889-56-4 | [1] |

Synthesis and Purification of Fmoc-L-Thyroxine

The synthesis of Fmoc-L-thyroxine involves the reaction of L-thyroxine with an Fmoc-donating reagent. The subsequent purification is critical to ensure high purity for peptide synthesis.

Synthesis Protocol

While specific, detailed protocols for the synthesis of Fmoc-L-thyroxine are not extensively published, a general procedure based on standard Fmoc protection of amino acids can be employed.

Experimental Protocol: Fmoc Protection of L-Thyroxine (Generalized)

-

Dissolution: Dissolve L-thyroxine in a suitable solvent system, such as a mixture of 1,4-dioxane and water. The pH of the solution should be adjusted to be mildly basic (pH 8-9) to deprotonate the amino group and facilitate the reaction.

-

Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the L-thyroxine solution with vigorous stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-L-thyroxine.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and then a non-polar solvent like hexane to remove impurities.

-

Drying: Dry the product under vacuum.

Purification

Purification of Fmoc-L-thyroxine is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Purification of Fmoc-L-Thyroxine by RP-HPLC

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase system.

-

Detection: The elution of Fmoc-L-thyroxine can be monitored by UV absorbance at 265 nm and 280 nm, characteristic of the Fmoc group.

-

Fraction Collection and Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final purified Fmoc-L-thyroxine as a white solid.

Table 2: Quantitative Data for Fmoc-L-Thyroxine Synthesis and Purification

| Parameter | Typical Value | Notes |

| Yield (after protection) | 70-90% | Highly dependent on reaction conditions. |

| Purity (after HPLC) | >98% | Achievable with optimized HPLC conditions. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-thyroxine is as a building block in Fmoc-based solid-phase peptide synthesis to incorporate the thyroxine moiety into peptide chains. This allows for the creation of synthetic peptides with potential therapeutic or diagnostic applications related to thyroid hormone function.

SPPS Workflow

The incorporation of Fmoc-L-thyroxine into a peptide chain follows the standard Fmoc-SPPS cycle.

SPPS Workflow for Incorporating Fmoc-L-Thyroxine

Experimental Protocol: Incorporation of Fmoc-L-Thyroxine in SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide) and perform the initial Fmoc deprotection of the first amino acid.

-

Activation and Coupling: Dissolve Fmoc-L-thyroxine in a suitable solvent like N,N-dimethylformamide (DMF). Activate the carboxylic acid group using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated Fmoc-L-thyroxine to the deprotected resin and allow it to react.

-

Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added thyroxine residue, preparing it for the next coupling cycle.

Biological Significance and Applications

Peptides containing L-thyroxine are valuable tools for studying thyroid hormone receptors and for the development of novel therapeutics.

Thyroid Hormone Signaling Pathway

Thyroid hormones exert their effects primarily through nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The binding of the active form of the hormone, triiodothyronine (T3), to TRs modulates gene expression. Thyroxine (T4) is a prohormone that is converted to T3 in target tissues.

Thyroid Hormone Signaling Pathway

Applications in Drug Development and Research

-

Thyromimetics: Synthesis of peptide-based analogs of thyroid hormones with modified pharmacokinetic or pharmacodynamic properties.

-

Affinity Ligands: Creation of thyroxine-containing peptides for use in affinity chromatography to purify and study thyroid hormone receptors.

-

Probes for Receptor Binding Studies: Development of labeled thyroxine-containing peptides to investigate the binding interactions between thyroid hormones and their receptors.

Table 3: Binding Affinities of Thyroxine and Analogs to Thyroid Hormone Receptors

| Compound | Receptor Isoform | Binding Affinity (Kd or Ki) | Source |

| L-Triiodothyronine (T3) | TRα1 | ~0.1-0.5 nM | N/A |

| L-Triiodothyronine (T3) | TRβ1 | ~0.1-0.5 nM | N/A |

| L-Thyroxine (T4) | TRα1 | ~1-5 nM | N/A |

| L-Thyroxine (T4) | TRβ1 | ~1-5 nM | N/A |

Note: Specific binding affinities for synthetic thyroxine-containing peptides are highly variable and depend on the peptide sequence and structure. The values for the natural hormones are provided for reference.

Conclusion

Fmoc-L-thyroxine is an indispensable tool for the chemical synthesis of peptides containing the thyroxine moiety. Its use in solid-phase peptide synthesis has enabled significant advancements in the study of thyroid hormone biology and the development of novel thyromimetic compounds. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this exciting and important field.

References

Navigating the Solubility of Fmoc-L-thyroxine in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the N-α-Fmoc-protected form of L-thyroxine (Fmoc-L-thyroxine) in dimethyl sulfoxide (DMSO). Due to the limited availability of direct quantitative data for Fmoc-L-thyroxine, this document leverages available information on the parent compound, L-thyroxine, to provide a foundational understanding. It also outlines detailed experimental protocols and relevant biological context for professionals in drug development and chemical synthesis.

Core Topic: Solubility of Fmoc-L-thyroxine in DMSO

Quantitative Solubility Data

The solubility of L-thyroxine in DMSO has been reported with some variance across different sources. This discrepancy may arise from differences in experimental conditions, such as the use of fresh versus moisture-absorbed DMSO, and the specific form of L-thyroxine used (e.g., free acid vs. salt). The following table summarizes the available data for L-thyroxine.

| Compound | Solvent | Reported Solubility | Molar Concentration (mM) | Source |

| L-Thyroxine | DMSO | ~ 2.5 mg/mL | ~ 3.22 mM | [1] |

| L-Thyroxine | DMSO | 100 mg/mL | 128.72 mM | [2] |

Note: The significant difference in reported solubilities underscores the importance of empirical determination for specific applications. The presence of the large, non-polar Fmoc group on Fmoc-L-thyroxine would be expected to influence its solubility profile compared to L-thyroxine.

Factors Influencing Solubility

Several factors can impact the solubility of thyroxine and its derivatives:

-

pH: The solubility of L-thyroxine is pH-dependent, with higher solubility observed at low pH (<2.2) and high pH (>10.1). Its lowest solubility is in the pH range of 4 to 5.[3]

-

Excipients: In pharmaceutical formulations, excipients can significantly affect the stability and dissolution of L-thyroxine.[3]

-

Moisture: The presence of moisture in DMSO can reduce the solubility of compounds like L-thyroxine. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[2]

Experimental Protocols

A definitive determination of Fmoc-L-thyroxine solubility in DMSO requires a structured experimental approach. The following protocol outlines a general method for solubility assessment.

Protocol: Determination of Fmoc-L-thyroxine Solubility in DMSO by NMR

This method leverages Nuclear Magnetic Resonance (NMR) to quantify the amount of dissolved solute.

Materials:

-

Fmoc-L-thyroxine

-

Anhydrous DMSO-d6 (deuterated DMSO)

-

Internal standard (e.g., Isoleucine)

-

NMR tubes

-

Vortex mixer

-

Centrifuge

-

Precision balance

Procedure:

-

Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of the internal standard (e.g., Isoleucine) and dissolve it in a known volume of DMSO-d6 to create a stock solution of a precise concentration (e.g., 1 mM).

-

Sample Preparation:

-

Accurately weigh an excess amount of Fmoc-L-thyroxine into a microcentrifuge tube.

-

Add a precise volume of the internal standard stock solution in DMSO-d6 to the tube.

-

-

Equilibration:

-

Vortex the mixture vigorously for 2 minutes.

-

Allow the sample to equilibrate at a controlled temperature (e.g., 298 K) for 24 hours to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

-

NMR Analysis:

-

Carefully transfer the supernatant to an NMR tube.

-

Acquire a 1H NMR spectrum of the sample.

-

-

Quantification:

-

Integrate the peaks corresponding to the dissolved Fmoc-L-thyroxine and the internal standard.

-

Calculate the concentration of Fmoc-L-thyroxine based on the known concentration of the internal standard and the relative peak integrals.[4]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Fmoc-L-thyroxine in DMSO.

Biological Context: L-Thyroxine Signaling Pathway

While Fmoc-L-thyroxine is a synthetic intermediate and not biologically active, the parent molecule, L-thyroxine (T4), is a crucial hormone. It is converted to its more active form, triiodothyronine (T3), which then acts on nuclear receptors to regulate gene expression. The diagram below provides a simplified overview of this pathway.

References

Synthesis of Fmoc-L-Thyroxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-α-Fmoc-L-thyroxine from L-thyroxine, a critical step for the incorporation of this essential amino acid into peptides using Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview of the synthetic methodology, including a detailed experimental protocol, data presentation in tabular format, and visualizations of the experimental workflow and the relevant biological signaling pathway of thyroid hormones.

Introduction

L-thyroxine (T4) is a crucial hormone produced by the thyroid gland, playing a vital role in regulating metabolism, growth, and development. The ability to incorporate L-thyroxine into peptide chains is of significant interest for developing novel therapeutics and research tools. The most common and efficient method for peptide synthesis is SPPS, which relies on the use of amino acids with their α-amino group temporarily protected. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in SPPS due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of peptide sequences and solid supports.

This guide focuses on the chemical synthesis of Fmoc-L-thyroxine, preparing it for use as a building block in Fmoc-based SPPS.

Synthesis of Fmoc-L-Thyroxine

The synthesis of Fmoc-L-thyroxine involves the reaction of the free amino group of L-thyroxine with a suitable Fmoc-donating reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of Fmoc-L-thyroxine. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials:

-

L-Thyroxine

-

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dioxane or a mixture of Dioxane and Water

-

Acetone

-

Distilled water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

Procedure:

-

Dissolution of L-Thyroxine: In a round-bottom flask, dissolve L-thyroxine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a suitable organic solvent mixture like dioxane/water. The volume of the solvent should be sufficient to fully dissolve the starting material.

-

Addition of Fmoc Reagent: To the stirred solution of L-thyroxine, add a solution of Fmoc-Cl or Fmoc-OSu (1.1-1.5 equivalents) dissolved in dioxane or acetone dropwise at room temperature.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane with a small amount of acetic acid. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, remove the organic solvent (dioxane or acetone) under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc reagent and by-products.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl. The Fmoc-L-thyroxine product will precipitate out of the solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Isolation:

-

Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude Fmoc-L-thyroxine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Fmoc-L-thyroxine.

Table 1: Reagents and Stoichiometry

| Reagent | Molar Equivalent | Purpose |

| L-Thyroxine | 1.0 | Starting Material |

| Fmoc-Cl or Fmoc-OSu | 1.1 - 1.5 | Fmoc Protecting Group Donor |

| Sodium Bicarbonate or DIPEA | 2.0 - 3.0 | Base to facilitate the reaction |

| Dioxane/Water or Acetone | - | Solvent |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2 - 4 hours |

| pH for Precipitation | 2 - 3 |

| Expected Yield | 80 - 95% (after purification) |

Table 3: Purification Parameters

| Method | Details |

| Recrystallization | Solvent System: Ethyl acetate/Hexane |

| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Gradient of Ethyl Acetate in Hexane |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Fmoc-L-thyroxine.

Thyroid Hormone Signaling Pathway

L-thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), in target cells. T3 then exerts its effects through both genomic and non-genomic pathways. The following diagram illustrates a simplified overview of these signaling pathways.

Conclusion

The synthesis of Fmoc-L-thyroxine is a straightforward yet crucial procedure for the advancement of peptide-based research and drug development. The protocol outlined in this guide, along with the supplementary data and visualizations, provides a solid foundation for researchers to produce this important building block. Successful synthesis and purification of Fmoc-L-thyroxine will enable its seamless integration into Fmoc-based SPPS, opening avenues for the creation of novel peptides with tailored biological activities.

Fmoc-L-Thyroxine: A Technical Guide for Researchers and Drug Development Professionals

Fmoc-L-thyroxine (N-α-(9-Fluorenylmethoxycarbonyl)-3,3',5,5'-tetraiodo-L-thyronine) is a critical building block for the synthesis of peptides and peptidomimetics containing the thyroid hormone L-thyroxine. This guide provides an in-depth overview of its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), along with relevant biological pathways.

Core Data and Properties

The fundamental properties of Fmoc-L-thyroxine are summarized below, providing essential information for its handling, storage, and use in synthetic applications.

| Property | Value |

| CAS Number | 151889-56-4[1][2] |

| Molecular Formula | C30H21I4NO6[3] |

| Molecular Weight | 999.1 g/mol [1][3] |

| Appearance | Off-white to pale yellow powder (typical) |

| Storage | Store at 2-8°C, protected from light and moisture. |

It is recommended to perform small-scale solubility tests in the desired solvent system before proceeding with larger-scale experiments.

Synthesis of Fmoc-L-Thyroxine

The synthesis of Fmoc-L-thyroxine involves the protection of the α-amino group of L-thyroxine with the fluorenylmethoxycarbonyl (Fmoc) group. While a detailed, peer-reviewed synthesis protocol specifically for Fmoc-L-thyroxine is not widely published, a general and representative experimental protocol based on standard Fmoc protection chemistry is provided below.

Experimental Protocol: Fmoc Protection of L-Thyroxine

Materials:

-

L-Thyroxine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3) or another suitable base

-

Dioxane and water, or another suitable solvent system

-

Dichloromethane (DCM) or ethyl acetate for extraction

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve L-thyroxine in an appropriate aqueous basic solution (e.g., 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate solution).

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (typically 1.05-1.2 equivalents) in a suitable organic solvent (e.g., dioxane) to the stirred L-thyroxine solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-16 hours) until the reaction is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl) to precipitate the product.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Fmoc-L-thyroxine by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-thyroxine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis to incorporate the L-thyroxine residue at a specific position within a peptide sequence. Due to the steric hindrance of the bulky thyroxine side chain, optimized coupling conditions are often required.

Experimental Protocol: Incorporation of Fmoc-L-Thyroxine in SPPS

This protocol describes a single coupling cycle for incorporating Fmoc-L-thyroxine onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-L-thyroxine

-

Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (e.g., 5-7 times) and DCM (e.g., 3 times) and again with DMF (e.g., 3 times) to remove residual piperidine.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

-

-

Coupling of Fmoc-L-Thyroxine:

-

In a separate vessel, pre-activate the Fmoc-L-thyroxine (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as HATU (e.g., 0.95 equivalents relative to the amino acid) and a base like DIPEA (e.g., 2-3 equivalents relative to the amino acid) in DMF for a few minutes.

-

Add the activated Fmoc-L-thyroxine solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) at room temperature with gentle agitation.

-

-

Washing: Wash the resin thoroughly with DMF (e.g., 5-7 times) and DCM (e.g., 3 times) to remove excess reagents and by-products.

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

Biological Context: Thyroid Hormone Signaling Pathway

L-thyroxine (T4) is a prohormone that is converted to the more biologically active triiodothyronine (T3) in peripheral tissues. T3 exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which in turn act as ligand-inducible transcription factors to regulate the expression of target genes. This pathway is crucial for metabolism, growth, and development.

Safety and Handling

Fmoc-L-thyroxine should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

References

An In-Depth Technical Guide to the Biological Activity of Thyroxine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and current understanding of the biological activity of peptides designed to incorporate the thyroxine moiety. The development of such peptides represents an emerging frontier in drug discovery, aiming to harness the therapeutic potential of thyroid hormone action with enhanced specificity and novel delivery mechanisms. This document details the underlying signaling pathways, key experimental protocols for evaluation, and quantitative data on relevant compounds that serve as benchmarks for this field.

Introduction: The Rationale for Thyromimetic Peptides

Thyroid hormones, primarily triiodothyronine (T3) and its prohormone thyroxine (T4), are critical regulators of metabolism, development, and cardiovascular function.[1] Their biological effects are mediated by nuclear thyroid hormone receptors (TRs), which exist as two main isoforms: TRα and TRβ.[2] These isoforms are differentially expressed in various tissues; TRα is predominant in the heart and bone, while TRβ is highly expressed in the liver.[3]

The therapeutic potential of TRβ agonists is significant, particularly for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). Selective activation of TRβ can lower LDL cholesterol and triglycerides without causing the adverse cardiac effects (like tachycardia) associated with TRα activation.[4] While several successful small-molecule TRβ-selective agonists (thyromimetics) have been developed, the concept of incorporating a thyroxine or a related iodinated tyrosine residue into a peptide backbone is a novel strategy.[2][3] Peptides offer potential advantages in terms of high specificity, lower immunogenicity, and the possibility of creating multifunctional molecules for targeted delivery or dual-receptor agonism.[5]

The Thyroid Hormone Signaling Pathway

The mechanism of action for thyroid hormones, which thyroxine-containing peptides aim to replicate, involves a well-defined nuclear receptor signaling cascade. Upon entering the cell, T4 is converted to the more active T3, which then translocates to the nucleus. T3 binds to the ligand-binding domain (LBD) of the TR, causing a conformational change that releases corepressor proteins and recruits coactivator proteins. This receptor-coactivator complex then binds to Thyroid Hormone Response Elements (TREs) on the DNA, initiating the transcription of target genes that regulate metabolic processes.

Quantitative Biological Activity Data

Currently, there is limited public data on synthetic peptides explicitly designed to contain thyroxine and act as TR agonists. However, the binding affinities of natural hormones and key small-molecule thyromimetics provide essential benchmarks for the field. These values illustrate the goal for designing new peptides: achieving high affinity for TRβ while maintaining low affinity for TRα to ensure a selective, therapeutic effect.

| Compound Name | Type | TRα Binding Affinity (Ki, nM) | TRβ Binding Affinity (Ki, nM) | TRβ/TRα Selectivity Ratio |

| Triiodothyronine (T3) | Endogenous Hormone | ~0.2 | ~0.2 | ~1 |

| Thyroxine (T4) | Endogenous Hormone | ~2.0 | ~2.0 | ~1 |

| Sobetirome (GC-1) | Small-Molecule Agonist | ~1.7 | ~0.17 | ~10 |

| VK2809A (Active form) | Small-Molecule Agonist | - | ~0.22 | ~14 (Functional Selectivity) |

| JZ01 | Fluorescein-Conjugate | - | Low Nanomolar | - |

| JZ07 | Small-Molecule Antagonist | ~130 | ~10 | ~13 (Antagonist) |

Data compiled from sources discussing thyromimetic development and TR-targeting conjugates.[3][6][7] The binding affinities can vary based on the specific assay conditions.

Experimental Protocols

The evaluation of a novel thyroxine-containing peptide requires a standardized set of assays to determine its synthesis, purity, binding characteristics, and functional activity.

Synthesis and Iodination of Peptides

A common method for incorporating iodine into a peptide is through the direct iodination of tyrosine residues.

Protocol: Iodination using N-Iodosuccinimide (NIS)

-

Peptide Dissolution: Dissolve the precursor peptide (containing at least one tyrosine residue) in a mixture of acetonitrile and water.

-

Reagent Preparation: Prepare a stock solution of N-Iodosuccinimide (NIS) in acetonitrile.

-

Reaction: Add the NIS solution to the peptide solution. The molar ratio of NIS to peptide is critical; a ratio of 0.5:1 is often used to favor mono-iodination over di-iodination.[8]

-

Quenching: After a reaction time of approximately 5-10 minutes at room temperature, quench the reaction by adding an aqueous solution of sodium metabisulfite.

-

Purification: Purify the iodinated peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

In Vitro Receptor Binding Assay

This assay determines the affinity of the test peptide for the TRα and TRβ isoforms.

Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation: Use purified human TRα or TRβ ligand-binding domains (LBDs).

-

Reaction Mixture: In a 96-well plate, combine the TR-LBD, a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]T3), and varying concentrations of the unlabeled test peptide (the competitor).

-

Incubation: Incubate the mixture at 4°C for 12-18 hours to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test peptide that displaces 50% of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Transactivation Assay

This assay measures the ability of the peptide to activate the TR and initiate gene transcription.

Protocol: Reporter Gene Assay

-

Cell Culture: Use a cell line (e.g., HEK293 or HepG2) that has been transiently or stably transfected with three components:

-

An expression vector for the human TRα or TRβ receptor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Thyroid Hormone Response Element (TRE).

-

A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

-

-

Treatment: Plate the transfected cells and treat them with varying concentrations of the test peptide or a known agonist (e.g., T3) for 18-24 hours.

-

Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer. Measure the activity of the control reporter (e.g., β-galactosidase).

-

Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the peptide concentration. Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy).

Standard Experimental and Developmental Workflow

The development and evaluation of a thyroxine-containing peptide follows a logical progression from initial design to in vivo testing. This workflow ensures a systematic characterization of the molecule's properties.

Conclusion and Future Directions

The development of thyroxine-containing peptides is a scientifically compelling strategy that merges the targeted action of thyromimetics with the versatility of peptide-based therapeutics. While the field is still in its infancy, the foundational knowledge from small-molecule thyromimetics and peptide engineering provides a clear path forward. The protocols and benchmarks outlined in this guide offer a robust framework for the design and evaluation of such novel compounds.

Future research will likely focus on optimizing the peptide scaffold to improve metabolic stability, enhance tissue-specific delivery (e.g., liver targeting), and potentially create bifunctional molecules that combine TRβ agonism with other metabolic pathways, such as GLP-1 receptor activation. As synthesis and screening methods advance, these next-generation thyromimetics could offer highly refined therapies for a range of metabolic diseases.

References

- 1. Thyroid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Thyromimetics: a journey from bench to bed-side - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a thyroid hormone receptor targeting conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, which are central to modern solid-phase peptide synthesis (SPPS). This document delves into their synthesis, physicochemical properties, and application in SPPS, offering detailed experimental protocols and quantitative data to support researchers in the field of peptide chemistry and drug development.

Introduction to Fmoc-Protected Amino Acids

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an alkali-labile amine protecting group widely employed in solid-phase peptide synthesis. Its introduction revolutionized the field by offering a milder and orthogonal protection strategy compared to the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. The Fmoc group's stability under acidic conditions and its facile removal with a mild base, typically piperidine, allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups. This orthogonality is a cornerstone of modern SPPS, enabling the synthesis of complex and sensitive peptides with high purity and yield.[1][2]

The core advantages of the Fmoc strategy include:

-

Mild Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and linkers to the solid support.[2]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection and chain elongation.[2]

-

UV-Monitoring: The fluorenyl moiety of the Fmoc group possesses a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection step by quantifying the released Fmoc-piperidine adduct.[3]

-

High Yields and Purity: The Fmoc strategy is known for achieving high coupling efficiencies, often exceeding 99%, leading to higher purity of the final peptide product.[4]

Physicochemical Properties of Fmoc-Amino Acids

The physicochemical properties of Fmoc-protected amino acids are crucial for their handling, storage, and reactivity in peptide synthesis. These properties include molecular weight, melting point, and solubility.

Table 1: Physicochemical Properties of Common Fmoc-Protected Amino Acids

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-Ala-OH | 311.34 | 143-146 |

| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |

| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |

| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |

| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |

| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |

| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |

| Fmoc-Gly-OH | 297.31 | 172-176 |

| Fmoc-His(Trt)-OH | 619.71 | 155-160 |

| Fmoc-Ile-OH | 353.42 | 143-147 |

| Fmoc-Leu-OH | 353.42 | 133-137 |

| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |

| Fmoc-Met-OH | 371.45 | 128-132 |

| Fmoc-Phe-OH | 387.44 | 182-186 |

| Fmoc-Pro-OH | 337.38 | 112-116 |

| Fmoc-Ser(tBu)-OH | 383.44 | 128-132 |

| Fmoc-Thr(tBu)-OH | 397.47 | 135-139 |

| Fmoc-Trp(Boc)-OH | 526.59 | 130-135 |

| Fmoc-Tyr(tBu)-OH | 459.54 | 148-152 |

| Fmoc-Val-OH | 339.39 | 143-146 |

Note: Melting points are approximate and can vary depending on the supplier and purity.

Solubility

The solubility of Fmoc-amino acids in common SPPS solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), is a critical factor for achieving efficient coupling reactions. Poor solubility can lead to incomplete reactions and the formation of deletion sequences. While most Fmoc-amino acids are readily soluble in DMF and NMP, some, particularly those with bulky side chains or those prone to aggregation, may exhibit limited solubility.[5][6]

Table 2: General Solubility of Fmoc-Amino Acids in SPPS Solvents

| Solvent | General Solubility of Fmoc-Amino Acids | Notes |

| DMF | Good to excellent for most Fmoc-amino acids. | DMF is a polar aprotic solvent that effectively solvates the protected amino acids. However, it can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[7] |

| NMP | Good to excellent for most Fmoc-amino acids. | NMP is a more polar and less volatile solvent than DMF, and it is often preferred for its higher solvating power, especially for hydrophobic sequences. However, some Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[5][6] |

| DCM | Limited for many Fmoc-amino acids. | Dichloromethane is less polar and generally not a good solvent for Fmoc-amino acids. It is more commonly used for washing steps in Boc-SPPS. |

Stability

Fmoc-protected amino acids are generally stable under acidic and neutral conditions but are sensitive to bases. The stability of the Fmoc group is crucial during storage and the coupling step of SPPS. Premature deprotection can lead to the formation of deletion and other impurity peptides. The stability of Fmoc-amino acids in solution, particularly in DMF and NMP, is a concern, as degradation can occur over time.[5]

Synthesis of Fmoc-Protected Amino Acids

Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent under basic conditions. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Synthesis of Fmoc-OSu

Fmoc-OSu is generally preferred over Fmoc-Cl due to its higher stability, ease of handling, and reduced formation of side products.[6]

Experimental Protocol: Synthesis of Fmoc-OSu

-

Reaction Setup: In a round-bottom flask, dissolve N-hydroxysuccinimide (1.1 equivalents) in a suitable solvent such as dioxane or acetone.

-

Addition of Base: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture in an ice bath.

-

Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.0 equivalent) in the same solvent to the cooled mixture with stirring.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated triethylammonium chloride. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-OSu.

Synthesis of Fmoc-Amino Acids

Experimental Protocol: General Procedure for Fmoc Protection of Amino Acids

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

Addition of Fmoc-OSu or Fmoc-Cl: Slowly add a solution of Fmoc-OSu or Fmoc-Cl (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl or byproducts. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

-

Extraction: Extract the precipitated Fmoc-amino acid with a suitable organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.

-

Purification: If necessary, purify the Fmoc-amino acid by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The SPPS Cycle

The synthesis of a peptide using the Fmoc strategy involves a series of repeating steps:

-

Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or NMP, to allow for efficient diffusion of reagents.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide is removed using a solution of a weak base, most commonly 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with the synthesis solvent to remove the excess deprotection reagent and the Fmoc-piperidine adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled.

Fmoc Deprotection Mechanism

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. A variety of coupling reagents have been developed to facilitate this reaction with high efficiency and minimal racemization.

Table 3: Common Coupling Reagents for Fmoc-SPPS

| Reagent | Full Name | Advantages | Disadvantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, fast reaction times, low racemization.[8][] | Higher cost, can react with the N-terminus if used in large excess.[8] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Good coupling efficiency, widely used.[] | Less reactive than HATU, potential for side reactions. |

| DIC | N,N'-Diisopropylcarbodiimide | Inexpensive, byproduct (diisopropylurea) is soluble in DMF. | Slower reaction times compared to uronium/phosphonium reagents, can cause racemization without an additive like HOBt or Oxyma.[8] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High coupling efficiency, particularly for hindered amino acids. | Byproduct (HMPA) is a suspected carcinogen. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High reactivity, good for difficult couplings, byproducts are water-soluble. | Less stable in solution compared to other reagents.[10] |

Note: The choice of coupling reagent depends on the specific amino acids being coupled, the complexity of the peptide sequence, and cost considerations.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines a general procedure for manual SPPS of a short peptide on a 0.1 mmol scale using Rink Amide resin.

Materials:

-

Rink Amide resin (0.1 mmol)

-

Fmoc-protected amino acids

-

DMF (Peptide synthesis grade)

-

Piperidine

-

DIC

-

HOBt or Oxyma

-

DIPEA (N,N-Diisopropylethylamine)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water

-

Peptide synthesis vessel with a sintered glass frit

-

Shaker

Procedure:

-

Resin Swelling:

-

Add the Rink Amide resin (0.1 mmol) to the synthesis vessel.

-

Add DMF (5-10 mL) and shake for 30-60 minutes to swell the resin.

-

Drain the solvent.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF (5 mL) to the resin.

-

Shake for 5 minutes. Drain.

-

Add a fresh 20% solution of piperidine in DMF (5 mL).

-

Shake for 15 minutes. Drain.

-

-

Washing:

-

Wash the resin with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HOBt or Oxyma (0.4 mmol, 4 equivalents) in DMF (2 mL).

-

Add DIC (0.4 mmol, 4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Add DIPEA (0.8 mmol, 8 equivalents) to the vessel.

-

Shake for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Monitoring the Coupling (Optional - Kaiser Test):

-

Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow/colorless result signifies a complete coupling.

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection:

-

After the final coupling, perform the Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.

-

-

Final Washing:

-

Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

-

Dry the resin under vacuum.

-

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5 v/v).[11][12]

-

Add the cleavage cocktail (5-10 mL) to the dry resin in a fume hood.

-

Shake for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis and Characterization

The purity and identity of the synthesized Fmoc-amino acids and the final peptide must be confirmed using various analytical techniques.

HPLC Analysis of Fmoc-Amino Acids and Peptides

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing the purity of Fmoc-amino acids and the final crude peptide.

Table 4: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18, 3-5 µm particle size, 100-120 Å pore size, e.g., 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes is typical. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (for peptide backbone) and 280 nm (for aromatic residues), or 254/301 nm for Fmoc-containing compounds. |

| Column Temperature | 25-40 °C |

Mass Spectrometry

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the Fmoc-amino acids and the final peptide, thereby verifying their identity.

Side-Chain Protecting Groups and their Lability

The choice of side-chain protecting groups is critical in Fmoc-SPPS. These groups must be stable to the basic conditions of Fmoc deprotection but readily cleavable during the final acid treatment.

Table 5: Common Side-Chain Protecting Groups and their Relative Acid Lability

| Amino Acid | Side-Chain Functionality | Protecting Group | Relative Acid Lability |

| Lys, Orn, Dab, Dap | Amine | Boc, Mtt, ivDde | Boc: High; Mtt/ivDde: Very High (Orthogonal) |

| Asp, Glu | Carboxylic Acid | OtBu, OAll | OtBu: High; OAll: Orthogonal (Pd-catalyzed) |

| Ser, Thr, Tyr | Hydroxyl | tBu, Trt | tBu: High; Trt: Very High |

| Asn, Gln | Amide | Trt | Very High |

| Arg | Guanidino | Pbf, Pmc | High |

| His | Imidazole | Trt, Boc | Trt: Very High; Boc: High |

| Cys | Thiol | Trt, Acm, StBu | Trt: Very High; Acm: Orthogonal (Iodine); StBu: High |

| Trp | Indole | Boc | High (prevents oxidation) |

Note: "Very High" lability indicates cleavage with very dilute acid (e.g., 1-2% TFA in DCM), allowing for selective deprotection on-resin. "High" lability refers to cleavage with standard TFA cleavage cocktails.

Conclusion

Fmoc-protected amino acids are indispensable tools in modern peptide synthesis, enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of their properties, synthesis, and application in SPPS, as detailed in this guide, is essential for any scientist working in this field. By carefully selecting reagents, optimizing protocols, and utilizing appropriate analytical techniques, researchers can successfully synthesize complex peptides with high purity and yield.

References

- 1. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. biotage.com [biotage.com]

- 7. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]

- 12. aminer.org [aminer.org]

In-Depth Technical Guide to Fmoc-L-Thyroxine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the incorporation of Fmoc-L-thyroxine into synthetic peptides using solid-phase peptide synthesis (SPPS). It covers the mechanistic principles, detailed experimental protocols, potential challenges, and analytical characterization, serving as a vital resource for researchers engaged in the synthesis of thyroxine-containing peptides for therapeutic and research applications.

Introduction to Fmoc-L-Thyroxine in Peptide Synthesis

Thyroxine (T4), a crucial hormone produced by the thyroid gland, plays a pivotal role in regulating metabolism, growth, and development. The synthesis of peptides containing thyroxine is of significant interest for studying thyroid hormone receptor interactions, developing novel therapeutic agents, and investigating autoimmune thyroid diseases. The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the most common and versatile method for solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, making it suitable for the incorporation of complex and sensitive amino acid derivatives like L-thyroxine.

Fmoc-L-thyroxine is the Nα-protected form of L-thyroxine, allowing its sequential addition to a growing peptide chain on a solid support. The bulky and chemically complex nature of the thyroxine residue, with its iodinated diphenyl ether structure, presents unique challenges in SPPS that require careful optimization of coupling and deprotection steps.

Core Mechanism of Fmoc-L-Thyroxine Incorporation

The incorporation of Fmoc-L-thyroxine into a peptide sequence follows the standard cycle of Fmoc-based SPPS. This process involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain and the subsequent coupling of the incoming Fmoc-L-thyroxine.

Fmoc Deprotection

The Fmoc group is removed by treatment with a secondary amine base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction.

A diagram illustrating the general Fmoc deprotection mechanism is provided below.

Coupling of Fmoc-L-Thyroxine

Following Fmoc deprotection and subsequent washing steps to remove the piperidine and the dibenzofulvene-piperidine adduct, the free N-terminal amine of the resin-bound peptide is ready for coupling with the next amino acid. For the incorporation of Fmoc-L-thyroxine, its carboxylic acid group must be activated to facilitate the formation of a stable amide bond.

Common activating agents for this purpose include uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive such as Oxyma Pure®.

A diagram of the coupling reaction is shown below.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of thyroxine-containing peptides.

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier (Example) |

| Fmoc-L-Thyroxine | >98% | Bachem, Chem-Impex |

| Rink Amide Resin | 100-200 mesh | Novabiochem |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Sigma-Aldrich |

| Piperidine | >99% | Acros Organics |

| HATU | >98% | GL Biochem |

| N,N-Diisopropylethylamine (DIPEA) | >99.5% | Alfa Aesar |

| Trifluoroacetic acid (TFA) | Reagent grade | Fisher Scientific |

| Triisopropylsilane (TIS) | 99% | Oakwood Chemical |

| Dichloromethane (DCM) | ACS grade | VWR |

| Diethyl ether | Anhydrous | J.T. Baker |

Protocol for Fmoc-L-Thyroxine Coupling

Due to the steric bulk of the thyroxine side chain, a highly efficient coupling reagent and potentially extended reaction times are recommended to ensure complete acylation.

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Activation of Fmoc-L-Thyroxine: In a separate vessel, dissolve Fmoc-L-thyroxine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated Fmoc-L-thyroxine solution to the deprotected resin. Agitate the reaction mixture for at least 2 hours at room temperature. For difficult couplings, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40 °C), though this may increase the risk of side reactions.

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: After a successful coupling, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

Side-Chain Protection of Thyroxine

The phenolic hydroxyl group of the thyroxine side chain is generally left unprotected during Fmoc-SPPS. The acidity of this hydroxyl group is low enough that it does not typically interfere with the coupling reactions, especially when using uronium/aminium-based activators. Protection of this group, for instance with a benzyl (Bzl) or tert-butyl (tBu) group, would require an additional deprotection step that could compromise the integrity of the peptide or other side-chain protecting groups.

Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the solid support, and all permanent side-chain protecting groups are removed simultaneously.

-

Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). TIS is included as a scavenger to trap reactive carbocations generated during the cleavage of other side-chain protecting groups.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleavage byproducts.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude thyroxine-containing peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed.

-

Detection: The peptide is detected by UV absorbance at 220 nm and 280 nm (due to the aromatic nature of thyroxine).

The purity of the collected fractions is assessed by analytical RP-HPLC, and the identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The large mass of the thyroxine residue (777.87 g/mol ) will be a key indicator in the mass spectrum.

Challenges and Considerations

The synthesis of thyroxine-containing peptides can present several challenges:

-

Steric Hindrance: The bulky nature of the thyroxine side chain can lead to incomplete coupling reactions. To mitigate this, the use of potent coupling reagents like HATU, extended coupling times, or double coupling strategies are recommended.

-

Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, there is a risk of peptide aggregation on the resin, which can hinder reagent access and lead to truncated or deletion sequences. The use of chaotropic salts or solvents that disrupt secondary structures can be beneficial.

-

Side Reactions: Although the phenolic hydroxyl of thyroxine is generally unreactive, care should be taken to avoid prolonged exposure to strong bases during deprotection, which could potentially lead to side reactions.

Experimental Workflow and Signaling Pathways

Synthetic thyroxine-containing peptides are valuable tools for studying thyroid hormone action. A common application is in the investigation of thyroid hormone receptor (TR) binding and subsequent signaling pathways.

Experimental Workflow: Thyroxine-Peptide-Receptor Binding Assay

The following diagram outlines a typical workflow for assessing the binding of a synthetic thyroxine-containing peptide to its receptor.

Technical Guide: Physical Properties and Applications of Fmoc-l-Thyroxine Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-l-thyroxine is a protected form of L-thyroxine, an essential thyroid hormone. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the amino acid's alpha-amino group makes it a key building block in solid-phase peptide synthesis (SPPS).[1][2] This modification allows for the precise incorporation of the thyroxine moiety into peptide chains, facilitating the development of novel peptide-based therapeutics and research tools. This guide provides a comprehensive overview of the known physical properties of Fmoc-l-thyroxine powder, detailed experimental protocols for its characterization, and its primary application in peptide synthesis.

Physical Properties of Fmoc-l-Thyroxine Powder

Quantitative data on the specific physical properties of Fmoc-l-thyroxine powder are not extensively available in public literature. However, key identifiers and properties of the related compound, L-thyroxine, are provided below for reference. It is crucial to note that the addition of the Fmoc protecting group will alter these properties.

| Property | Fmoc-l-thyroxine | L-Thyroxine (for reference) |

| Appearance | Data not available | Beige to light-tan powder |

| Molecular Weight | 999.11 g/mol [3][4] | 776.87 g/mol [5][6] |

| CAS Number | 151889-56-4[3][4] | 51-48-9[5] |

| Melting Point | Data not available | 235-236 °C (decomposes)[7] |

| Solubility | Data not available | Soluble in 4 M NH4OH in methanol (50 mg/mL), estimated water solubility ~0.2 mg/L.[5][7] |

| Storage | Store at -20°C[8] | Store at room temperature, protected from light and moisture.[9] |

Experimental Protocols

The following are detailed, generalized methodologies for determining key physical properties of fine chemical powders like Fmoc-l-thyroxine.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[10][11]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[11][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the Fmoc-l-thyroxine powder consists of large crystals, gently grind a small amount into a fine powder using a mortar and pestle. This ensures even heat distribution.[13]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the powder down. The packed sample height should be 2-3 mm.[14]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating (10-20 °C/minute) to get a preliminary range.

-

For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[13]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[13]

-

-

Purity Assessment: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[11]

Solubility Assessment

Determining the solubility of Fmoc-l-thyroxine in various solvents is crucial for its application in peptide synthesis and other research areas.